3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-
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Overview
Description
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-methoxyaniline with a suitable quinoline derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
Scientific Research Applications
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
5,6,7,8-Tetrahydroquinoline: Known for its pharmacological properties.
2-Methoxyquinoline: Used in medicinal chemistry for drug development.
Uniqueness
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
171011-13-5 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
InChI |
InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |
InChI Key |
UWZWPWBLKAMUBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
Origin of Product |
United States |
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